molecular formula C16H29N2O2P B091383 Phosphorodiamidic acid, N,N'-dibutyl-N,N'-dimethyl-, phenyl ester CAS No. 16613-92-6

Phosphorodiamidic acid, N,N'-dibutyl-N,N'-dimethyl-, phenyl ester

Cat. No.: B091383
CAS No.: 16613-92-6
M. Wt: 312.39 g/mol
InChI Key: HMMSDCDWINKIDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

KF31327 can be synthesized through a series of chemical reactions starting from 7-chloro-2,4(1H,3H)-quinazolinedioneThe reaction conditions typically include the use of specific reagents and solvents to facilitate the formation of the compound .

Industrial production methods for KF31327 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

KF31327 undergoes several types of chemical reactions, including:

    Oxidation: KF31327 can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: KF31327 can undergo substitution reactions where specific functional groups are replaced with others.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

KF31327 has a wide range of scientific research applications, including:

    Chemistry: Used as a selective inhibitor in studies involving cyclic nucleotide phosphodiesterase 5.

    Biology: Investigated for its effects on cellular signaling pathways and platelet aggregation.

    Medicine: Potential therapeutic applications in treating conditions related to phosphodiesterase 5 activity, such as erectile dysfunction and pulmonary hypertension.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .

Mechanism of Action

KF31327 exerts its effects by inhibiting the activity of cyclic nucleotide phosphodiesterase 5. This inhibition leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels, which in turn affects various cellular processes. The compound acts as a non-competitive inhibitor, meaning it binds to a site other than the active site of the enzyme, altering its activity .

Comparison with Similar Compounds

KF31327 is compared with other similar compounds such as sildenafil, vardenafil, and tadalafil. These compounds also inhibit phosphodiesterase 5 but differ in their potency, selectivity, and mechanism of action. KF31327 has been shown to be more potent than sildenafil in inhibiting phosphodiesterase 5 from canine trachea . The unique structure of KF31327, specifically its imidazoquinazoline derivative, contributes to its distinct properties and effectiveness .

Similar compounds include:

KF31327 stands out due to its higher potency and selectivity compared to these similar compounds.

Properties

CAS No.

16613-92-6

Molecular Formula

C16H29N2O2P

Molecular Weight

312.39 g/mol

IUPAC Name

N-[[butyl(methyl)amino]-phenoxyphosphoryl]-N-methylbutan-1-amine

InChI

InChI=1S/C16H29N2O2P/c1-5-7-14-17(3)21(19,18(4)15-8-6-2)20-16-12-10-9-11-13-16/h9-13H,5-8,14-15H2,1-4H3

InChI Key

HMMSDCDWINKIDT-UHFFFAOYSA-N

SMILES

CCCCN(C)P(=O)(N(C)CCCC)OC1=CC=CC=C1

Canonical SMILES

CCCCN(C)P(=O)(N(C)CCCC)OC1=CC=CC=C1

16613-92-6

Synonyms

N,N'-Dibutyl-N,N'-dimethyldiamidophosphoric acid phenyl ester

Origin of Product

United States

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